molecular formula C5H6OS B046719 3-Methoxythiophene CAS No. 17573-92-1

3-Methoxythiophene

Cat. No. B046719
CAS RN: 17573-92-1
M. Wt: 114.17 g/mol
InChI Key: RFSKGCVUDQRZSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of 3-methoxythiophene has been studied through various spectroscopic techniques. Its structure is characterized by the presence of a thiophene ring with a methoxy functional group at the 3-position, which influences its electronic properties and reactivity. Spectroscopic analysis, including NMR and UV-Vis, provides insights into its structural characteristics and the effect of the methoxy group on the thiophene's electronic structure.

Chemical Reactions and Properties

3-Methoxythiophene undergoes a variety of chemical reactions that are typical of thiophene derivatives, such as electropolymerization, which can be used to synthesize polythiophenes with desirable electronic properties. The electropolymerization process can be tailored to produce poly(3-methoxythiophene) with specific properties by adjusting the electrolyte composition and polymerization conditions. This versatility enables the production of materials with applications in organic electronics and optoelectronics (M. Fall et al., 1998).

Scientific Research Applications

  • Electrochemical Sensors and Batteries : Films of oligomeric 3-methoxythiophene can bind and release anions like salicylate and ferricyanide, which is beneficial for applications in electrochemical sensors and batteries (Chang & Miller, 1988).

  • Electronics and Energy Storage : Poly-3-alkyl- and 3-methoxythiophenes are known for their high conductivities and excellent solubility properties, making them suitable for use in electronics and energy storage (Thémans, André, & Brédas, 1987).

  • Electronic Industry Synthesis : The direct C-H arylation of 3-methoxythiophene catalyzed by Pd allows efficient synthesis of π-alkoxy-oligothiophene derivatives, applicable in the electronic industry (Borghese, Geldhof, & Antoine, 2006).

  • Organic-Based Electronics : The synthesis of PMoT-P3HT, a solution processible poly(3-methoxythiophene)-co-poly(3-hexylthiophene) copolymer, shows improved solubility in organic solvents and potential for organic-based electronics (Minkler et al., 2019).

  • Meat-Flavouring Compounds : The catalytic synthesis of 3-alkoxythiophene by anhydrous potassium bisulfate results in various meat-flavouring compounds with high yields (Huang, Yu, & SU, 2006).

  • Conductive Properties in Electronic Devices : 3-Methoxythiophene-based polymer films exhibit p-type intrinsic conduction, useful as a conductor in electronic devices (Drachev et al., 2005).

Safety And Hazards

3-Methoxythiophene is classified as a flammable liquid (Category 3) . It has a hazard statement of H226, indicating that it is a flammable liquid and vapor . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and using explosion-proof electrical/ventilating/lighting equipment .

Future Directions

The rubbing effect observed for oligo(3-methoxythiophene), i.e., the edge-on orientation effect, is expected to contribute to the development of new organic electronics . Future studies will focus on the effect of the chemical composition of the rubbing substrate on the molecular orientations of the resulting layers .

properties

IUPAC Name

3-methoxythiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6OS/c1-6-5-2-3-7-4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSKGCVUDQRZSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

96299-24-0
Record name Thiophene, 3-methoxy-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96299-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40170014
Record name Thiophene, 3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40170014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxythiophene

CAS RN

17573-92-1
Record name 3-Methoxythiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17573-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiophene, 3-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017573921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiophene, 3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40170014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methoxythiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.105.228
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Methoxy-thiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxythiophene
Reactant of Route 2
Reactant of Route 2
3-Methoxythiophene
Reactant of Route 3
3-Methoxythiophene
Reactant of Route 4
Reactant of Route 4
3-Methoxythiophene
Reactant of Route 5
Reactant of Route 5
3-Methoxythiophene
Reactant of Route 6
3-Methoxythiophene

Citations

For This Compound
912
Citations
A Borghese, G Geldhof, L Antoine - Tetrahedron letters, 2006 - Elsevier
… We discovered that 3-methoxythiophene was easily arylated … )arenes, including 3-methoxythiophene was reported. The … ligand-free arylation of 3-methoxythiophene catalyzed by Pd(…
Number of citations: 62 www.sciencedirect.com
Z Han, J Zhang, X Yang, H Zhu, W Cao - Solar energy materials and solar …, 2010 - Elsevier
… A series of conducting polymer complexes of poly (3-methoxythiophene) and titanium … that TiO 2 was successfully coated by poly (3-methoxythiophene) molecules. X-ray photoelectron …
Number of citations: 34 www.sciencedirect.com
Y Takashina, T Mitogawa, K Saito, K Hoshino - Langmuir, 2018 - ACS Publications
… agent for the oligomerization of 3-methoxythiophene. Acetonitrile (>… Oligo(3-methoxythiophene) doped with ClO 4 – (hereinafter … as the number of ClO 4 – per 3-methoxythiophene unit. …
Number of citations: 18 pubs.acs.org
M Fall, AA Diagne, MM Dieng, F Deflorian, S Rossi… - Synthetic metals, 2005 - Elsevier
… The main purpose of this work is to achieve the characterization of poly(3-methoxythiophene). Both the oxidized and the neutral forms of PMOT will be examined. Our approach is new, …
Number of citations: 29 www.sciencedirect.com
M Fall, MM Dieng, JJ Aaron, S Aeiyach, PC Lacaze - Synthetic metals, 2001 - Elsevier
… Poly(3-methoxythiophene) (PMOT) films were electrosynthesized on Pt electrodes by oxidation of (3-methoxythiophene) (MOT) in aqueous micellar media, using different types (anionic, …
Number of citations: 33 www.sciencedirect.com
H Baskan, C Unsal, H Karakas, AS Sarac - Bulletin of Materials Science, 2017 - Springer
This work aimed to produce poly(acrylonitrile-co-itaconic acid) (P(AN-co-IA)) nanocomposites with poly(3,4-ethylenedioxythiophene) (PEDOT) and poly(3-methoxythiophene) (PMOT). …
Number of citations: 9 link.springer.com
M Hasik, JE Laska, A Pron… - Journal of Polymer …, 1992 - Wiley Online Library
… towards lower values and indeed poly (3-methoxythiophene) is intermediate between … (3methoxythiophene ) is also sol ~ ble . ~ - ~ Due to steric reasons poly ( 3-methoxythiophene ) is “…
Number of citations: 15 onlinelibrary.wiley.com
P Sehgal, AK Narula - Colloid and Polymer Science, 2015 - Springer
… The present paper reports the synthesis of poly(3-methoxythiophene) (PMOT) hybrid composites by the incorporation of nickel oxide nanoparticles in the polythiophene matrix. To …
Number of citations: 10 link.springer.com
AI Drachev, AB Gil'man, VG Krasovskii… - High Energy …, 2005 - Springer
… Thin polymer films were obtained from 3-methoxythiophene at the cathode in a dc discharge. … The polymer based on 3-methoxythiophene was found to exhibit p-type intrinsic conduction …
Number of citations: 7 link.springer.com
T Tokuda, K Hoshino - Polymer Journal, 2016 - nature.com
… In this study, we report the electrosynthesis of perchlorate-doped oligo(3-methoxythiophene) films and the discovery that the films show an intrinsic gold-like luster. The mechanism of …
Number of citations: 23 www.nature.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.